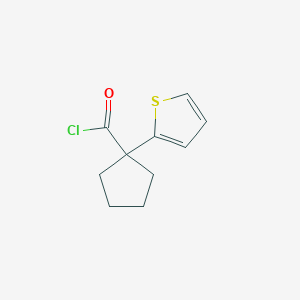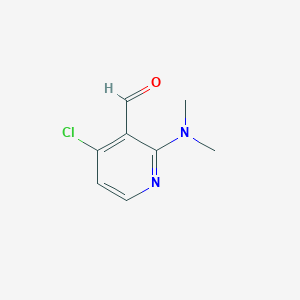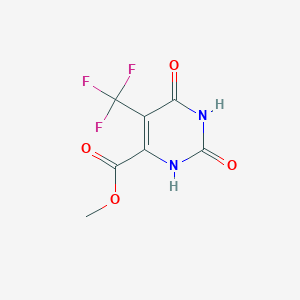![molecular formula C14H9F3N4S B1388492 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 1211363-16-4](/img/structure/B1388492.png)
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
概要
説明
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as N-(4-Pyrimidinyl)-N'-[4-(trifluoromethyl)phenyl]-1,3-thiazole-2-amine or PTMTA, is an organic compound belonging to the thiazole family. It is a highly versatile compound that is used in a wide range of scientific research applications, including drug discovery, drug development, and biochemistry. PTMTA has a variety of biochemical and physiological effects, and it has been widely studied in recent years.
科学的研究の応用
PTMTA has been used in a variety of scientific research applications. It has been used as a ligand for the detection of metal ions, as a catalyst for organic reactions, and as a reagent for the synthesis of other organic compounds. It has also been used in the synthesis of biologically active compounds, such as antibiotics and antiviral agents. In addition, PTMTA has been used in the synthesis of drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs.
作用機序
The mechanism of action of PTMTA is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as kinases and phosphatases. It is also thought to interact with other molecules, such as proteins and nucleic acids, which may lead to its biological effects.
生化学的および生理学的効果
PTMTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, PTMTA has been shown to have anti-bacterial, anti-viral, and anti-fungal effects. It has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
PTMTA has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available. It is also easy to synthesize and has a high yield. However, there are some limitations to its use. It is not as stable as some other compounds, and it can be difficult to control the reaction conditions. In addition, PTMTA can be toxic at high concentrations, so it should be handled with care.
将来の方向性
There are many potential future directions for research on PTMTA. One possible direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another possible direction is to explore its potential applications in drug discovery and drug development. Additionally, further research could be done on its synthesis and its stability. Finally, PTMTA could be used as a tool for studying other molecules, such as proteins and nucleic acids.
特性
IUPAC Name |
5-pyrimidin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)9-1-3-10(4-2-9)21-13-19-7-12(22-13)11-5-6-18-8-20-11/h1-8H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJXEOYVIHLCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1388409.png)
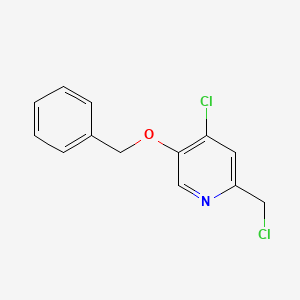

![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1388415.png)
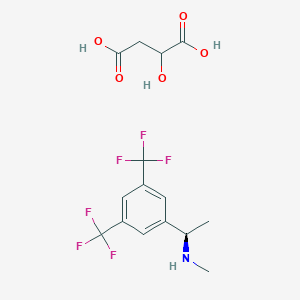
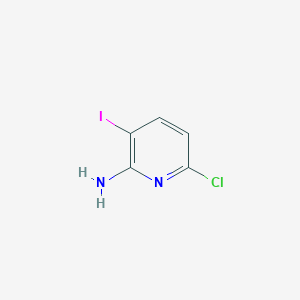
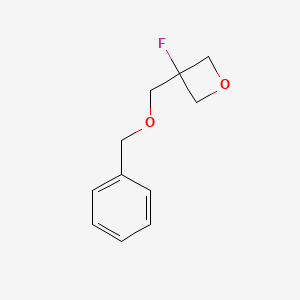
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)

